5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c1-14-3-2-12-10(14)17-8-7(11)4-6(5-13-8)9(15)16/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGUNXIJCXSEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 3,5-Dichloropyridine-2-carboxylic acid or amide derivatives serve as the electrophilic substrates.
- Thiolate nucleophiles : Sodium or potassium salts of thiol compounds, such as sodium 1-methyl-1H-imidazol-2-yl thiolate, are used to introduce the sulfanyl substituent.
- Bases: Alkali metal hydroxides or carbonates (e.g., sodium hydroxide, potassium carbonate) facilitate deprotonation and enhance nucleophilicity.
Solvent Selection
- Solvents with low dielectric constants (<15) are preferred to improve selectivity and yield.
- Typical solvents include dioxane, tetrahydrofuran (THF), 2-methyltetrahydrofuran (MeTHF), toluene, anisole, and pyridine .
- Among these, apolar, non-protic solvents such as dioxane and MeTHF are favored for their balance of solubility and reaction control.
Temperature and Time
- Reactions are typically performed at ambient temperature to 100°C , with a preferred range of 20–80°C .
- Reaction times vary from a few hours to overnight (e.g., 3–20 hours), depending on reactant reactivity and scale.
Detailed Preparation Process
Step 1: Selective Thiolation of 3,5-Dichloropyridine-2-Carboxylic Acid Derivative
- The dichloropyridine-2-carboxamide or ester is suspended or dissolved in an appropriate solvent.
- Sodium salt of the desired thiol (e.g., sodium 1-methyl-1H-imidazol-2-yl thiolate) is added in stoichiometric amounts.
- The mixture is stirred at ambient temperature or slightly elevated temperature (up to 80°C) for several hours.
- The selective nucleophilic substitution occurs predominantly at the 3-chloro position, yielding 5-chloro-3-(1-methyl-1H-imidazol-2-yl)sulfanyl-pyridine-2-carboxamide or ester.
Step 2: Hydrolysis to Carboxylic Acid
- The intermediate carboxamide or ester is hydrolyzed under basic or acidic conditions.
- Typical hydrolysis involves treatment with aqueous sodium hydroxide (e.g., 3 M NaOH) at elevated temperature (~100°C) for extended periods (e.g., 20 hours).
- Acidification of the reaction mixture to pH ~3 with hydrochloric acid precipitates the target carboxylic acid.
- The product is filtered, washed, and dried to obtain 5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid as a solid.
Reaction Optimization and Selectivity
Solvent Effect on Selectivity
A critical factor is the solvent's dielectric constant, which influences the ortho-para thiolation selectivity:
| Solvent | Dielectric Constant | Observed Selectivity (3-substitution vs. others) |
|---|---|---|
| Dioxane | ~2.2 | High selectivity for 3-position substitution |
| 2-Methyltetrahydrofuran | ~7.0 | Good selectivity |
| Toluene | ~2.4 | High selectivity |
| Anisole | ~4.3 | Moderate selectivity |
| Pyridine | ~12.3 | Lower selectivity |
| Acetone | ~20.7 | Poor selectivity |
Source: Correlation between solvent dielectric constant and thiolation selectivity demonstrates that solvents with dielectric constants below 15, preferably below 10, favor selective 3-position substitution.
Base Selection
| Base | Role | Notes |
|---|---|---|
| Sodium hydroxide | Strong base | Efficient but may cause side reactions if uncontrolled |
| Potassium carbonate | Mild base | Preferred for better selectivity and fewer by-products |
| Sodium carbonate | Mild base | Commonly used for thiolation |
| Lithium hydroxide | Strong base | Less common but effective |
Alkali metal carbonates, especially potassium carbonate, are often preferred for their mildness and selectivity.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Thiolation of 3,5-dichloropyridine-2-carboxamide | Sodium 1-methyl-1H-imidazol-2-yl thiolate, MeTHF, rt, 5 h | 85–95 | >90 | High regioselectivity, minimal side products |
| Hydrolysis to carboxylic acid | 3 M NaOH, 100°C, 20 h; acidify to pH 3 | 90–96 | >90 | Isolated as slightly pink powder |
Typical purification involves extraction with ethyl acetate, washing with brine, drying over MgSO4, and evaporation under reduced pressure.
Summary Table of Preparation Method Parameters
| Parameter | Preferred Conditions | Remarks |
|---|---|---|
| Starting material | 3,5-Dichloropyridine-2-carboxylic acid/amide | Commercially available or synthesized |
| Thiol source | Sodium 1-methyl-1H-imidazol-2-yl thiolate | Prepared in situ or purchased |
| Solvent | Dioxane, MeTHF, toluene | Dielectric constant <15 for selectivity |
| Base | Potassium carbonate or sodium carbonate | Mild bases preferred |
| Temperature | Ambient to 80°C | Ambient preferred for selectivity |
| Reaction time | 3–20 hours | Longer times for complete conversion |
| Hydrolysis conditions | 3 M NaOH, 100°C, 20 h; acidification to pH 3 | Efficient conversion to acid |
| Purification | Extraction, washing, drying, evaporation | Standard organic workup |
Research Findings and Advantages
- The described method offers high regioselectivity for substitution at the 3-position of the pyridine ring while preserving the 5-chloro substituent.
- Use of low dielectric constant solvents and mild bases enhances selectivity and yield.
- The process is scalable and suitable for industrial production , generating fewer by-products and waste compared to older multi-step syntheses.
- The intermediate esters or amides can be converted smoothly to the target acid, facilitating flexibility in downstream modifications.
- The methodology aligns with green chemistry principles by employing milder conditions and safer solvents like 2-methyltetrahydrofuran.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle : The target compound’s pyridine ring differs from fused imidazo-pyridine (e.g., 21801-79-6) and pyrazole (e.g., compound) systems, impacting aromaticity and electronic properties.
- Functional Groups : The sulfanyl group in the target compound may enhance nucleophilicity compared to hydroxymethyl or trifluoromethyl groups in analogs.
- Substituent Positions : The chloro and carboxylic acid groups in the target compound are positioned to create steric and electronic effects distinct from other derivatives.
Physicochemical Property Analysis
- Melting Points: The fused imidazo-pyridine analog (21801-79-6) exhibits a higher melting point (140–142°C) than (1-methyl-1H-imidazol-2-yl)methanol (107–111°C), likely due to increased hydrogen bonding from the carboxylic acid group . The target compound’s melting point is expected to fall within this range, influenced by its polar substituents.
- Solubility: Carboxylic acid-containing derivatives (e.g., 21801-79-6) are more water-soluble than non-acidic analogs (e.g., hydroxymethyl derivatives). The sulfanyl group in the target compound may further modulate solubility through hydrophobic interactions.
Biological Activity
5-Chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This compound features a pyridine ring with several functional groups, including a carboxylic acid, chlorine, and a sulfanyl group linked to a methyl-imidazole moiety. Its unique structure contributes to its interaction with various biomolecules, making it a subject of interest in pharmacological research.
Chemical Structure
The molecular formula of 5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid is C₆H₅ClN₄OS, with a molecular weight of approximately 188.65 g/mol. The compound's structure allows it to participate in biochemical reactions, particularly through enzyme inhibition and protein interactions.
5-Chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid exhibits significant biochemical activity:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways. This inhibition can affect various physiological processes, including those related to inflammation and microbial resistance.
- Protein Interaction : The imidazole ring can form hydrogen bonds with amino acid residues in proteins, influencing their structural stability and function.
Antimicrobial Properties
Research indicates that 5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid possesses antimicrobial properties. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains have been reported as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
These results suggest that the compound exhibits bactericidal action by inhibiting protein synthesis and disrupting nucleic acid production .
Anti-Biofilm Activity
The compound also shows promising anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum biofilm inhibitory concentrations (MBICs) are as follows:
| Pathogen | MBIC (μg/mL) |
|---|---|
| MRSA | 62.216 - 124.432 |
| Staphylococcus epidermidis | 31.108 - 62.216 |
This activity is significant as biofilms contribute to persistent infections and resistance to antibiotics .
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Protein Synthesis : By binding to ribosomal components or associated factors.
- Disruption of Nucleic Acid Synthesis : Interfering with DNA or RNA replication processes.
- Alteration of Metabolic Pathways : Through enzyme inhibition that leads to metabolic flux changes .
Case Studies
A study evaluating the efficacy of various derivatives of pyridine-based compounds highlighted the superior antibacterial activity of 5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid compared to traditional antibiotics like ciprofloxacin and norfloxacin .
In another case, the compound was tested against biofilms formed by Pseudomonas aeruginosa, revealing significant reductions in biofilm formation at concentrations lower than those required for planktonic bacteria, indicating its potential as a therapeutic agent in chronic infections .
Q & A
Q. Basic Research Focus
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>98%) and retention time consistency .
- FTIR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=S vibration (~650 cm⁻¹) .
- NMR : Assign peaks via ¹H-¹³C HSQC (e.g., pyridine C5-Cl at δ ~145 ppm, imidazole protons at δ 7.2–7.5 ppm) .
What methodologies are used to evaluate the biological activity of this compound, particularly in enzyme inhibition or antibacterial studies?
Q. Advanced Research Focus
- Enzyme Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC₅₀ determination) .
- Antibacterial Testing : Employ MIC (Minimum Inhibitory Concentration) assays in Mueller-Hinton broth against Gram-positive/negative strains, with ciprofloxacin as a positive control .
- Structure-Activity Relationship (SAR) : Modify the imidazole sulfanyl group or pyridine substituents to correlate structural changes with activity trends .
How can computational chemistry enhance the design of derivatives or predict reaction pathways for this compound?
Q. Advanced Research Focus
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states for sulfanyl group introduction .
- Molecular Docking : Predict binding affinities to biological targets (e.g., COX-2) using AutoDock Vina with force fields like AMBER .
- Machine Learning : Train models on existing reaction data to predict optimal conditions for new derivatives (e.g., solvent selection, catalyst efficiency) .
How should researchers address contradictions in reported synthetic yields or characterization data?
Q. Advanced Research Focus
- Meta-Analysis : Compare datasets from peer-reviewed studies to identify outliers (e.g., yields >80% vs. <50%) and assess variables like catalyst purity or reaction scale .
- Reproducibility Protocols : Standardize characterization methods (e.g., identical NMR solvent, HPLC gradient) across labs .
- Error Analysis : Use statistical tools (e.g., ANOVA) to quantify variability in reaction conditions .
What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Q. Basic Research Focus
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the sulfanyl group) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
How does the compound’s heterocyclic system compare to structurally related analogs in terms of electronic properties and reactivity?
Q. Advanced Research Focus
- Comparative Analysis : Use Hammett constants to evaluate electron-withdrawing effects of the chloro and carboxylic acid groups vs. analogs with nitro or methyl substituents .
- Reactivity Studies : Compare sulfanyl group displacement rates with imidazole, triazole, or thiophene derivatives under identical SNAr conditions .
What experimental designs are optimal for functionalizing the pyridine or imidazole moieties in this compound?
Q. Advanced Research Focus
- Taguchi Method : Optimize cross-coupling reactions (e.g., Suzuki-Miyaura) by testing ligand/catalyst combinations (Pd(OAc)₂/XPhos), solvent (DMF vs. THF), and temperature .
- Parallel Synthesis : Use robotic platforms to generate a library of derivatives by varying substituents on the imidazole ring .
How can researchers ensure data reproducibility when scaling up synthesis from milligram to gram quantities?
Q. Advanced Research Focus
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .
- Kinetic Modeling : Use rate constants derived from small-scale reactions to predict outcomes at larger scales .
What are the best practices for integrating experimental and computational data in publications?
Q. Advanced Research Focus
- Data Sharing : Deposit raw NMR, HPLC, and crystallography data in repositories like PubChem or Zenodo .
- Workflow Documentation : Use platforms like KNIME or Jupyter notebooks to automate data analysis pipelines and ensure transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
